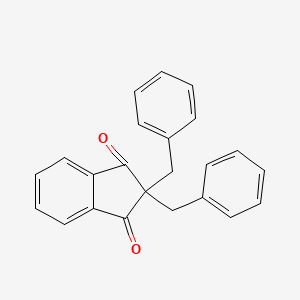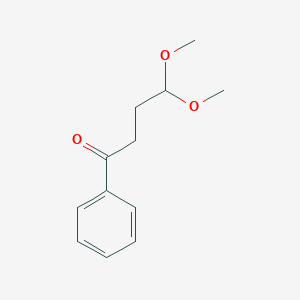![molecular formula C14H24N2O2 B14354559 6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL CAS No. 94660-39-6](/img/no-structure.png)
6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL is an organic compound with a complex structure that includes a pyridine ring substituted with a heptylamino group, a methoxy group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 4-methoxypyridine with formaldehyde and heptylamine under acidic conditions to introduce the heptylamino group. The hydroxyl group can be introduced through a subsequent oxidation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the methoxy group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The heptylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the methoxy and hydroxyl groups can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxypyridine: Lacks the heptylamino and hydroxyl groups, making it less versatile in chemical reactions.
6-Methylpyridin-3-OL: Similar structure but with a methyl group instead of the heptylamino group, affecting its reactivity and applications.
4-Hydroxy-6-methoxypyridine: Contains a hydroxyl and methoxy group but lacks the heptylamino group, limiting its potential interactions.
Uniqueness
6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL is unique due to the presence of the heptylamino group, which enhances its ability to participate in various chemical reactions and interact with biological molecules. This makes it a valuable compound for research and industrial applications.
Eigenschaften
| 94660-39-6 | |
Molekularformel |
C14H24N2O2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
6-[(heptylamino)methyl]-4-methoxypyridin-3-ol |
InChI |
InChI=1S/C14H24N2O2/c1-3-4-5-6-7-8-15-10-12-9-14(18-2)13(17)11-16-12/h9,11,15,17H,3-8,10H2,1-2H3 |
InChI-Schlüssel |
XSBDYSOSCSAYPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNCC1=CC(=C(C=N1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)


